N,N',2-Trimethyl-1,3-propanediamine
Description
Contextualization of Substituted 1,3-Propanediamines in Organic Synthesis and Coordination Chemistry
Substituted 1,3-propanediamines, a class of compounds to which N,N',2-trimethyl-1,3-propanediamine belongs, are versatile building blocks in both organic synthesis and coordination chemistry. In organic synthesis, they serve as valuable intermediates and catalysts. rsc.org Their bifunctional nature, possessing two nitrogen atoms, allows them to participate in a variety of chemical transformations. They are particularly useful in the construction of heterocyclic compounds and as ligands in catalysis. wikipedia.orgwikipedia.org The spacing between the two amine groups in a 1,3-diamine allows for the formation of stable six-membered chelate rings when coordinating to a metal center, a feature that is highly significant in coordination chemistry. capes.gov.br
In coordination chemistry, substituted 1,3-propanediamines act as ligands, forming stable complexes with a wide range of metal ions. The specific substituents on the nitrogen atoms and the carbon backbone can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes. This tunability is crucial for applications in areas such as catalysis, materials science, and biomedical research. capes.gov.br
Historical Development of Research on Aliphatic Diamines
Research into aliphatic diamines has a long history, with early studies focusing on their synthesis and basic chemical properties. acs.orgrsc.orgnih.gov Over the years, the field has evolved significantly, driven by the discovery of their diverse applications. Initially, the interest was in simple, linear diamines like ethylenediamine (B42938) and 1,3-diaminopropane (B46017). wikipedia.orgbasf.com These compounds were recognized for their ability to form chelates with metal ions and for their use as monomers in the production of polymers like polyamides.
As synthetic methodologies became more sophisticated, chemists began to explore the synthesis and properties of more complex, substituted diamines. This led to a deeper understanding of how the structure of a diamine influences its reactivity and its behavior as a ligand. The development of techniques for the stereoselective synthesis of chiral diamines has been particularly important, as these compounds are now widely used as ligands in asymmetric catalysis.
Significance of Amine Functionality in Chemical Reactivity and Molecular Design
The amine functional group is a cornerstone of organic chemistry, characterized by a basic nitrogen atom with a lone pair of electrons. chemistrytalk.org This lone pair makes amines nucleophilic and basic, allowing them to react with a wide array of electrophiles. msu.eduresearchgate.netstudymind.co.uk The reactivity of an amine can be modulated by the groups attached to the nitrogen atom. Primary, secondary, and tertiary amines exhibit different levels of reactivity and steric hindrance. libretexts.org
In molecular design, the amine group's ability to form hydrogen bonds and its basicity are key considerations. chemistrytalk.org These properties are crucial for a molecule's biological activity and its physical properties. The strategic placement of amine functionalities within a molecule is a common strategy in drug design and materials science. chemistrytalk.org Furthermore, the amine group can be a handle for further chemical modifications, allowing for the synthesis of complex molecular architectures. The protection of the amine functionality is a common tactic in multi-step organic synthesis to prevent unwanted side reactions. researchgate.net
Overview of Advanced Research Domains for this compound
While this compound is a specific and less commonly studied diamine compared to its simpler relatives, it has found utility in specialized research areas. One notable application is in the synthesis of radiolabeled compounds for medical imaging. For instance, it has been used in the preparation of iodine-123 labeled compounds for single-photon emission computed tomography (SPECT) imaging of cerebral perfusion. Specifically, it is a precursor in the synthesis of N,N,N'-trimethyl-[2-hydroxy-3-methyl-5-[123I]iodobenzyl]-1,3-propanediamine (HIPDM), an agent used to visualize blood flow in the brain. chemicalbook.comsigmaaldrich.com
In the realm of organic synthesis, this compound can act as a ligand in catalytic reactions. Its specific structure, with both a secondary and a tertiary amine, can influence the stereochemical outcome of reactions. In polymer chemistry, related diamines serve as catalysts in the production of polyurethane foams, suggesting potential applications for this compound in this field as well.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C6H16N2 |
| Molecular Weight | 116.20 g/mol |
| CAS Number | 4543-96-8 |
| Boiling Point | 140-142 °C |
| Density | 0.793 g/mL at 25 °C |
| Refractive Index | n20/D 1.4283 |
Structure
3D Structure
Properties
Molecular Formula |
C6H16N2 |
|---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
N,N',2-trimethylpropane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(4-7-2)5-8-3/h6-8H,4-5H2,1-3H3 |
InChI Key |
GDJIVWPKHAWKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)CNC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Chemistry of N,n ,2 Trimethyl 1,3 Propanediamine and Its Derivatives
Established Synthesis Routes for N,N',2-Trimethyl-1,3-propanediamine
The industrial production of this compound and related propanediamines relies on several key chemical transformations. These methods are designed to be efficient and scalable for large-scale manufacturing.
Amination Reactions in Propanediamine Synthesis
Amination reactions are a cornerstone of propanediamine synthesis. These reactions involve the introduction of an amine group onto an organic substrate. A common strategy is the reductive amination of an aldehyde or ketone with an amine in the presence of a reducing agent and a catalyst. researchgate.net For instance, 1,3-diaminopropane (B46017) can be synthesized through the amination of acrylonitrile (B1666552) followed by hydrogenation. wikipedia.org This two-stage continuous process is typically conducted under high pressure. chemicalbook.com
Another approach involves the catalytic amination of alcohols. For example, the synthesis of 1,2-propanediamine can be achieved through the catalytic amination of isopropanolamine with ammonia (B1221849) over a Raney Ni catalyst. researchgate.netresearchgate.net The use of additives like potassium carbonate can improve the selectivity for the desired diamine and suppress the formation of side products. researchgate.netresearchgate.net Similarly, N,N,N',N'-tetramethyl-1,3-propanediamine can be prepared by reacting 1,3-propanediol (B51772) with dimethylamine (B145610) in the presence of hydrogen and a Cu-Co-Ni/Al2O3 catalyst. google.com
Hydrogenation of Nitriles as a Synthetic Approach
The hydrogenation of nitriles is another critical method for producing propanediamines. This process involves the reduction of a nitrile group (-C≡N) to a primary amine (-CH2NH2). For example, 1,3-diaminopropane is produced by the hydrogenation of aminopropionitrile, which is itself derived from the amination of acrylonitrile. wikipedia.org
Various catalysts are employed for nitrile hydrogenation, with nickel-based catalysts like Raney nickel being common. osaka-u.ac.jpgoogle.com The reaction conditions, such as temperature, pressure, and the presence of co-catalysts, are optimized to maximize the yield and selectivity of the desired diamine. chemicalbook.comgoogle.com For instance, a continuous process for preparing N,N-dimethyl-1,3-propanediamine involves the hydrogenation of dimethylaminopropionitrile over a Raney-Ni catalyst, achieving a high yield. google.comresearchgate.net Palladium on carbon (Pd/C) is another effective catalyst for the liquid-phase heterogeneous catalytic hydrogenation of nitriles to primary amines under mild conditions. nih.gov The selectivity of nitrile hydrogenation can be influenced by the catalyst and reaction conditions, sometimes leading to secondary or tertiary amines as byproducts. nsf.govrsc.org
Alternative Synthetic Pathways for Substituted 1,3-Propanediamines
Beyond the primary routes, alternative pathways exist for synthesizing substituted 1,3-propanediamines. One such method involves the reaction of acrolein with dimethylamine to produce an N,N,N',N'-substituted 1,3-propylenediamine intermediate, which is then hydrogenated to yield N,N-dimethyl-1,3-propanediamine. google.com Another example is the synthesis of N-Oleyl-1,3-propanediamine, a diamine with a long alkyl chain. wikipedia.org These alternative methods often cater to the synthesis of specific derivatives with desired functionalities.
Functionalization and Derivatization Strategies
The amine groups of this compound provide reactive sites for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.
Alkylation and Acylation Reactions Involving Amine Groups
The primary and secondary amine functionalities in propanediamines are nucleophilic and can readily undergo alkylation and acylation reactions.
Alkylation: N-alkylation involves the reaction of amines with alkylating agents, such as alkyl halides, to introduce alkyl groups onto the nitrogen atom. mdpi.com For instance, alcohols can be reacted with alkylamines or dialkylamines in the presence of hydrogen and a copper and magnesium silicate-based catalyst to achieve N-alkylation. google.com This process can be used to synthesize various N-alkylated amines, including N,N-dimethylethylamine. google.com
Acylation: N-acylation is the reaction of an amine with an acylating agent, such as an acyl chloride or an anhydride, to form an amide. This reaction is a fundamental transformation in organic synthesis. researchgate.net The selectivity of acylation can be controlled, allowing for the preferential acylation of primary amines in the presence of secondary amines using specific reagents like diacylaminoquinazolinones. researchgate.net
Formation of Quaternary Ammonium (B1175870) Conjugates
The tertiary amine group in this compound can be further alkylated to form a quaternary ammonium salt. This reaction, known as quaternization, results in a positively charged nitrogen atom, significantly altering the compound's physical and chemical properties. Quaternary ammonium compounds have a wide array of applications due to their cationic nature.
For example, N,N,N'-Trimethyl-1,3-propanediamine can be used in the preparation of other complex molecules, such as unlabelled N,N,N′-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIDPM). chemicalbook.comsigmaaldrich.com
Condensation Reactions with Aldehydes and Ketones
The reaction of diamines with aldehydes and ketones can lead to a variety of products, primarily depending on the structure of the diamine and the carbonyl compound, as well as the reaction conditions. For 1,3-diamines, the formation of six-membered hexahydropyrimidine (B1621009) rings or open-chain bisimines are two common outcomes. sigmaaldrich.com
The condensation of 1,3-diamines with aldehydes or ketones can yield hexahydropyrimidines. This reaction is a cyclization process that forms a saturated six-membered ring containing two nitrogen atoms. The reaction of 1,3-propanediamine with formaldehyde (B43269) and hydrocyanic acid, for instance, is known to produce hexahydropyrimidine-1,3-diacetonitrile. ambeed.com While specific studies on this compound are not available, its structure suggests it could undergo similar cyclization reactions. The methyl group at the 2-position of the propane (B168953) backbone might introduce steric hindrance that could influence the rate and yield of the reaction.
Alternatively, the condensation of 1,3-diamines with two equivalents of an aldehyde or ketone can result in the formation of a bisimine (a compound containing two imine groups). sigmaaldrich.com This reaction is favored under conditions that promote the elimination of water. The competition between hexahydropyrimidine and bisimine formation is influenced by factors such as the nucleophilicity of the amine and the electronic properties of the aldehyde. sigmaaldrich.com For this compound, the presence of one secondary and one tertiary amine means that only the primary and secondary amine groups of a related precursor could react to form a bisimine. This compound itself, having a secondary and a tertiary amine, could potentially form a mono-imine at the secondary amine position.
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. sigmaaldrich.comthegoodscentscompany.comsigmaaldrich.com While this compound itself possesses a secondary and a tertiary amine, and thus cannot directly form a stable Schiff base in the traditional sense, its precursors could be utilized. For example, a precursor diamine with at least one primary amine group could be used to synthesize Schiff bases, which could then be methylated to arrive at a structure related to this compound.
The synthesis of Schiff bases is a well-established reaction class. For instance, various Schiff base metal complexes have been synthesized from 1,3-propanediamine and different aldehydes. These reactions are often carried out in a suitable solvent, and in some cases, a metal ion can act as a template to facilitate the condensation.
Table 2: General Conditions for Schiff Base Formation
| Reactant 1 | Reactant 2 | Solvent | Product |
|---|---|---|---|
| Primary Amine | Aldehyde/Ketone | Ethanol/Methanol (B129727) | Schiff Base |
Note: This table represents generalized conditions and not specific findings for the title compound.
Isotopic Labeling for Mechanistic and Analytical Studies
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and for quantitative analysis in various scientific fields. This involves replacing one or more atoms of a molecule with their isotope.
There are no specific reports found on the deuterium (B1214612) labeling of this compound. However, general methods for deuterium labeling of amines can be applied. For instance, deuterium can be introduced at positions alpha to the nitrogen atoms through reductive amination using a deuterated reducing agent or by exchange reactions under certain conditions.
A related compound, N,N,N'-Trimethyl-1,3-propanediamine, was used in the preparation of an unlabeled version of N,N,N′-trimethyl-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine (HIPDM), a radiolabeled imaging agent. While this does not involve deuterium labeling, it highlights the use of this class of compounds in the synthesis of molecules for analytical and diagnostic purposes. A deuterium-labeling experiment was noted in a study on photocatalytic decarboxylative functionalization, showcasing a general approach to isotopic labeling for mechanistic investigation. researchgate.net
The synthesis of deuterated analogs of this compound would be valuable for mechanistic studies of its reactions and for use as internal standards in mass spectrometry-based quantification assays.
Radioiodine Labeling for Precursors in Chemical Research
The synthesis of radioiodinated compounds is a cornerstone of radiopharmaceutical chemistry, enabling the development of agents for molecular imaging and therapy. mdpi.com Various iodine isotopes, including ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, are used depending on the application. nih.gov For diagnostic imaging with Single Photon Emission Computed Tomography (SPECT), the γ-emitter ¹²³I is often chosen due to its suitable energy peak (159 keV) and half-life (13.22 h). mdpi.com
A key derivative of this compound in this field is N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-[¹²³I]iodobenzyl)-1,3-propanediamine, commonly known as [¹²³I]HIPDM. nih.gov This compound has been developed for brain perfusion imaging. nih.govacs.org The synthesis of [¹²³I]HIPDM is a well-established process that utilizes direct labeling of a precursor molecule. nih.gov Direct labeling typically requires an aromatic moiety within the molecule, which is present in the iodobenzyl group of the HIPDM precursor. nih.gov
The primary method for producing [¹²³I]HIPDM is through an electrophilic aromatic substitution, specifically an iododeprotonation reaction. mdpi.comnih.gov This strategy involves the reaction of an aromatic precursor with radioactive iodide in the presence of an oxidizing agent. mdpi.com For the no-carrier-added radiosynthesis of [¹²³I]HIPDM, this electrophilic iodination, followed by High-Performance Liquid Chromatography (HPLC) purification, yields the final product with high specific activity and radiochemical yield. nih.gov This methodology avoids the need for co-injecting non-radioactive HIPDM during imaging procedures. nih.gov
A summary of the radiosynthesis of [¹²³I]HIPDM is presented below:
| Parameter | Value | Reference |
| Radiopharmaceutical | [¹²³I]HIPDM | nih.gov |
| Precursor | N,N,N'-trimethyl-N'-(2-hydroxy-3-methyl-5-iodobenzyl)-1,3-propanediamine precursor | nih.gov |
| Reaction Type | No-carrier-added electrophilic iododeprotonation | nih.gov |
| Radiochemical Yield | 70-76% | nih.gov |
| Specific Activity | >2000 Ci/mmol | nih.gov |
| Preparation Time | 75 min | nih.gov |
Reaction Mechanism Elucidation in this compound Chemistry
Proposed Retro-Michael Reaction Mechanisms
The Michael addition, the addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com Its reverse, the retro-Michael reaction, involves an α,β-elimination and is significant in various chemical and biological contexts, including the stability of bioconjugates. researchgate.netnih.gov While direct studies on retro-Michael reactions involving this compound are not extensively documented in the provided literature, the principles are relevant to the stability of its derivatives, which may contain moieties susceptible to such reactions.
In related systems, such as N-substituted thymine (B56734) derivatives, the retro-Michael reaction mechanism has been investigated. researchgate.netidexlab.com One proposed mechanism is interpreted as a McLafferty-type fragmentation. researchgate.netidexlab.com This process involves a 1,5-hydrogen atom shift from the β-position to a neighboring oxygen atom, which induces the scission of the N-Cα bond. researchgate.netidexlab.com This mechanism was found to be kinetically favorable over other potential pathways in studies of similar sulfonamidine drugs. idexlab.com The susceptibility to retro-Michael reactions can be influenced by the presence of good leaving groups or highly acidic protons in the α-position. researchgate.net This reversibility can be a critical factor in reaction selectivity, especially under varying conditions like temperature and pH. url.edu
Key features of the proposed retro-Michael mechanism in related heterocyclic systems are:
Reaction Type: McLafferty-type fragmentation researchgate.netidexlab.com
Key Step: 1,5-proton shift from Hβ to a neighboring oxygen atom researchgate.netidexlab.com
Result: Cleavage of the N1(N3)–Cα bond researchgate.netidexlab.com
Significance: Can influence product stability and reaction pathways nih.govidexlab.com
Influence of Steric and Electronic Effects on Reaction Outcomes
The reactivity of complex molecules like this compound and its derivatives is governed by a delicate interplay of steric and electronic effects. researchgate.netmdpi.com Steric effects arise from the spatial arrangement of atoms, where bulky groups can hinder the approach of reactants. researchgate.net Electronic effects relate to how substituents donate or withdraw electron density, altering the charge distribution and reactivity of the molecule. mdpi.com
In the context of this compound derivatives used in coordination chemistry or as radiopharmaceuticals, these effects are critical. The N,N',2-trimethyl substitution pattern on the 1,3-propanediamine backbone creates a specific steric environment. The tertiary amine (N,N-dimethyl) and secondary amine (N'-methyl) groups have different steric bulks and basicities. The methyl group at the 2-position of the propane chain further adds to the steric hindrance around the molecule's core.
The table below summarizes the potential steric and electronic influences in the chemistry of this compound.
| Feature | Type of Effect | Potential Influence on Reactivity | Reference |
| N,N-dimethyl group | Steric & Electronic | High steric bulk; σ-donor properties | researchgate.net |
| N'-methyl group | Steric & Electronic | Moderate steric bulk; σ-donor properties | researchgate.net |
| 2-methylpropyl backbone | Steric | Increased steric hindrance near the diamine core | |
| Amine basicity | Electronic | Influences nucleophilicity and ligand-binding ability | researchgate.net |
| Overall molecular shape | Steric | Dictates coordination geometry and accessibility of reactive sites | researchgate.netmdpi.com |
Coordination Chemistry and Ligand Design Principles
N,N',2-Trimethyl-1,3-propanediamine as a Polydentate Ligand
As a diamine, this compound can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The presence of a propane (B168953) backbone and a methyl group on the central carbon atom influences its chelating properties and the conformation of the resulting chelate ring.
Chelating Properties and Ring Conformation
When this compound coordinates to a metal ion, it forms a six-membered chelate ring. The conformation of this ring is a critical factor in determining the stability and geometry of the resulting metal complex. Research on similar 1,3-diamine ligands has shown that six-membered chelate rings can adopt various conformations, including the chair, boat, and twist-boat forms. The twist-boat conformation is often favored in certain metal complexes of 1,3-propanediamines, as it can minimize steric hindrance between the substituents on the ligand and the other ligands in the coordination sphere.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving this compound can be achieved through various methods, leading to the formation of both mononuclear and polynuclear species. The coordination modes of the ligand and the resulting geometries of the complexes are dependent on the nature of the metal ion.
Mononuclear and Polynuclear Complex Formation
This compound can form both mononuclear and polynuclear complexes with various metal ions. researchgate.net In a mononuclear complex, a single metal ion is coordinated to one or more ligand molecules. Polynuclear complexes, on the other hand, contain two or more metal centers bridged by ligands. The formation of either type of complex depends on the reaction conditions, the stoichiometry of the reactants, and the nature of the metal ion and any ancillary ligands present. For instance, the flexible nature of the propanediamine backbone can allow for bridging between two metal centers, leading to the formation of polynuclear structures.
Coordination Modes with d- and f-Electron Ions
The coordination behavior of this compound can vary with different types of metal ions, specifically those with d- and f-electrons. D-block transition metals, with their partially filled d-orbitals, readily form complexes with a wide range of coordination numbers and geometries. nih.govnih.govresearchgate.net The interaction between the ligand's nitrogen atoms and the d-orbitals of the metal is a key factor in the stability and electronic properties of these complexes. nih.govnih.govresearchgate.net With f-block elements, such as lanthanides, the coordination is primarily electrostatic in nature, and these ions typically exhibit higher coordination numbers. nih.govnih.govresearchgate.net The flexibility of the this compound ligand would allow it to accommodate the larger ionic radii and higher coordination demands of f-electron ions.
Octahedral Geometries in Metal Complexes
Metal complexes involving diamine ligands frequently exhibit octahedral geometry, where the central metal ion is coordinated to six donor atoms. researchgate.netresearchgate.netscience.govnih.gov In the case of this compound, three molecules of the bidentate ligand can coordinate to a single metal ion to form a tris(chelate) complex with an octahedral arrangement. Alternatively, a mixed-ligand octahedral complex can be formed where this compound occupies two coordination sites, and the remaining sites are filled by other monodentate or polydentate ligands. The specific geometry and any distortions from a perfect octahedron will be influenced by the electronic configuration of the metal ion and the steric constraints imposed by the ligands. science.govnih.gov
Square-Planar and Tetragonal Pyramidal Coordination Environments
While specific crystal structures for complexes of this compound are not available in the current literature, the coordination chemistry of analogous Schiff base ligands derived from 1,3-propanediamines provides insight into the likely coordination geometries. For instance, a study on copper(II) complexes of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine (H3L) revealed the formation of both square-planar and tetragonal pyramidal geometries within a single dinuclear complex, Cu2L(CH3COO)(CH3OH). nih.govmdpi.com
In this complex, one copper(II) center exhibits an almost ideal square-planar coordination, being bound to the two nitrogen and two oxygen atoms of the salen-type ligand. nih.govmdpi.com The second copper(II) ion adopts a tetragonal pyramidal geometry, coordinated to one oxygen and one nitrogen from the ligand, an oxygen from a bridging acetate (B1210297) group, and a methanol (B129727) molecule in the axial position. nih.govmdpi.com This demonstrates the versatility of the 1,3-propanediamine scaffold in accommodating different coordination environments, a property that would be expected to be retained in complexes of this compound.
The choice between a square-planar and a tetragonal pyramidal geometry is often influenced by the electronic configuration of the metal ion (with d8 metals like Ni(II) favoring square-planar) and the steric bulk of the ligand. The methyl groups in this compound would introduce additional steric hindrance compared to unsubstituted 1,3-propanediamine, potentially favoring less sterically demanding geometries or leading to distortions from ideal geometries.
| Complex | Metal Ion | Coordination Geometry | Reference |
| Cu2L(CH3COO)(CH3OH) | Cu(II) (center 1) | Square-Planar | nih.govmdpi.com |
| Cu2L(CH3COO)(CH3OH) | Cu(II) (center 2) | Tetragonal Pyramidal | nih.govmdpi.com |
Table 1: Coordination Geometries in a Dinuclear Copper(II) Complex of a 1,3-Propanediamine Derivative.
Synthesis of Chiral Metal Complexes Utilizing Diamine Scaffolds (e.g., Mn(III)-salen complexes)
Chiral diamines are crucial building blocks in the synthesis of asymmetric catalysts, with Mn(III)-salen complexes being prominent examples used in enantioselective epoxidation reactions. rsc.orgnih.gov The chirality of the diamine backbone is transferred to the coordination sphere of the metal, creating a chiral environment that can induce stereoselectivity in catalytic transformations.
While there are no specific reports on the use of this compound in the synthesis of chiral Mn(III)-salen complexes, the general synthetic route is well-established. Typically, a chiral diamine is condensed with two equivalents of a substituted salicylaldehyde (B1680747) to form a salen ligand. rsc.org This ligand is then metalated with a manganese(II) salt, such as manganese(II) acetate, followed by aerobic oxidation to the stable Mn(III) complex. rsc.org
For example, new chiral Mn(III)-salen complexes have been synthesized from C2-symmetric chiral salen ligands derived from diamines like 1,2-cyclohexanediamine. rsc.org These complexes have proven to be effective catalysts for the asymmetric epoxidation of olefins. rsc.orgnih.gov Given that this compound possesses a chiral center, it is a viable candidate for the synthesis of new chiral salen-type ligands and their corresponding metal complexes. The synthetic methodology would likely follow the established procedures for other chiral diamines.
| Diamine Precursor | Resulting Complex Type | Application | Reference |
| (1R,2R)-1,2-Diaminocyclohexane | Chiral Polymeric Mn(III) Salen | Asymmetric Epoxidation | nih.gov |
| C2-Symmetric Chiral Diamines | Chiral Mn(III)-Salen | Asymmetric Epoxidation | rsc.org |
Table 2: Examples of Chiral Diamines Used in the Synthesis of Mn(III)-Salen Catalysts.
Supramolecular Association in Coordination Complexes
Hydrogen-Bonding Interactions in Complex Architectures
Hydrogen bonding plays a critical role in the solid-state structures of coordination complexes containing amine or hydroxyl groups. In the case of the aforementioned dinuclear copper(II) complex of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine, the individual complex molecules are linked into infinite chains through O-H···O hydrogen bonds. nih.gov
Similarly, studies on monosulfonyl derivatives of 1,3-diamines have shown the formation of pseudo-macrocyclic structures through inter-ligand hydrogen bonding. rsc.org In the nickel(II) and copper(II) complexes of deprotonated N-tosyl-1,2-diaminoethane, a 14-membered pseudo-macrocycle is formed via head-to-tail S=O···H-N(amine) hydrogen bonds between the two bidentate ligands. rsc.org The free N-tosyl-1,3-diaminopropane ligand itself forms dimeric 16-membered pseudo-macrocycles through intermolecular hydrogen bonding. rsc.org
For complexes of this compound, the secondary amine group (N-H) would be a potential hydrogen bond donor, allowing for the formation of extended networks through interactions with suitable acceptors, such as counterions or solvent molecules. The presence of the methyl groups may sterically influence the directionality and strength of these hydrogen bonds.
Influence of Counterions on Supramolecular Assembly
The nature of the counterion in cationic coordination complexes can significantly influence the resulting supramolecular architecture. Counterions can participate in hydrogen bonding, act as bridges between complex units, or simply fill voids in the crystal lattice.
In a study of the influence of counterions on the [N–I–N]+ halogen bond, it was found that even weakly coordinating counterions are closely associated with the cationic halogen-bonded system in solution. nih.gov In the solid state, the counterions can dictate the packing of the complex cations.
Catalytic Applications and Mechanistic Investigations
N,N',2-Trimethyl-1,3-propanediamine as an Organocatalyst
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a significant area of modern chemistry. This compound, with its tertiary amine functionalities, can act as a nucleophilic catalyst.
Catalysis of Baylis-Hillman Reactions
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde. wikipedia.org This reaction is catalyzed by a nucleophile, most commonly a tertiary amine or phosphine (B1218219). wikipedia.org The reaction mechanism involves the initial addition of the amine catalyst to the activated alkene, which generates a stabilized zwitterionic intermediate. organic-chemistry.org This nucleophilic intermediate then attacks the aldehyde. Subsequent elimination of the catalyst yields the desired functionalized product. organic-chemistry.org
While specific studies detailing the use of this compound in Baylis-Hillman reactions are not prevalent in the provided search results, the general mechanism relies on tertiary amines. wikipedia.orgorganic-chemistry.org Other tertiary amines like DABCO (1,4-diazabicyclo[2.2.2]octane) are frequently used. organic-chemistry.org The effectiveness of the amine catalyst is a critical factor in the reaction's success. The reaction is known for its high atom economy and the production of densely functionalized molecules under mild conditions. wikipedia.org
The aza-Baylis-Hillman reaction is a variation where the electrophile is an imine. rsc.org Kinetic studies of the aza-Baylis-Hillman reaction have shown that the rate can be first order in the imine, the activated alkene, and the phosphine catalyst, suggesting the elimination step is not rate-determining. nih.gov
Role in Catalytic Hydroamination of Alkenes
Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon double or triple bond. princeton.edu This reaction is a highly atom-economical method for synthesizing nitrogen-containing compounds. While direct catalytic hydroamination of unactivated alkenes is challenging, significant progress has been made using various metal catalysts. nih.gov
The role of diamines like this compound in purely organocatalytic hydroamination of alkenes is not explicitly detailed in the provided results. However, the development of catalyst systems is crucial for these transformations. For instance, iridium-catalyzed hydroamination of allyl and homoallylic amines with aniline (B41778) nucleophiles allows for the synthesis of 1,2-, 1,3-, and 1,4-diamines with high regioselectivity. nih.gov Mechanistic studies suggest these reactions can proceed through the formation of a metalacyclic intermediate. nih.gov
Metal-Diamine Complexes in Catalysis
The chelating properties of diamines make them excellent ligands for metal centers, forming stable complexes that can exhibit significant catalytic activity.
Catalyst Development and Optimization (e.g., Pd/γ-Al2O3 systems)
The development of robust and efficient heterogeneous catalysts is a major focus in chemical research. Supported palladium catalysts, particularly on materials like gamma-alumina (γ-Al2O3), are widely used for various catalytic processes, including hydrogenation and carbonylation reactions. researchgate.netionike.com
The modification of these catalysts with organic molecules can significantly influence their activity and selectivity. For instance, γ-Al2O3 supported Pd-Ni bimetallic nanocatalysts have been prepared and used for the selective hydrogenation of various substrates. researchgate.net The formation of bimetallic nanoparticles has been confirmed by techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM). researchgate.net
Furthermore, the deposition of palladium on nanostructured supports like Al2O3 nanorods has been shown to create highly active catalysts for the formylation of amines using CO2 and H2. ionike.com The method of catalyst preparation, such as reductive deposition, plays a crucial role in the final catalytic performance. ionike.com The modification of Pd/Al2O3 catalysts with phosphonic acids has also been investigated to control particle size and dispersion, which in turn affects the catalytic activity. rsc.org
Below is an interactive data table summarizing the properties of some of the compounds mentioned:
| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C7H18N2 | 130.23 | 63459-32-5 |
| 1,3-Propanediamine | C3H10N2 | 74.12 | 109-76-2 |
| N,N,N'-Trimethyl-1,3-propanediamine | C6H16N2 | 116.20 | 4543-96-8 |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | C6H12N2 | 112.17 | 280-57-9 |
| 2-Aminophenol | C6H7NO | 109.13 | 95-55-6 |
| Gamma-Alumina (γ-Al2O3) | Al2O3 | 101.96 | 1344-28-1 |
| Palladium | Pd | 106.42 | 7440-05-3 |
| Nickel | Ni | 58.69 | 7440-02-0 |
Phase Transfer Catalysis
Phase transfer catalysis is a powerful technique that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. A phase transfer catalyst, often a quaternary ammonium (B1175870) salt or a similar species, transports a reactant from one phase to another where the reaction can occur. While diamines can be precursors to phase transfer catalysts, there is a lack of specific research detailing the application of this compound as a phase transfer catalyst. The structural features of this compound, with its combination of secondary and tertiary amine functionalities, could theoretically be quaternized to form effective phase transfer agents, but dedicated studies on this application are not readily found.
Reaction Kinetics and Enzymatic Reaction Analogies in Catalytic Systems
The study of reaction kinetics provides valuable insights into the mechanism of a catalytic reaction, including the rate-determining steps and the influence of various parameters on the reaction rate. Analogies to enzymatic reactions are often drawn in catalysis to understand complex reaction networks, substrate binding, and catalytic turnover.
Information regarding the reaction kinetics of catalytic systems where this compound is a key component is not well-documented. For the related compound, N,N,N'-Trimethyl-1,3-propanediamine, it has been noted as a ligand in catalytic reactions, such as the racemization of aromatic alcohols using ruthenium-based catalysts. In such systems, the diamine ligand can influence the electronic and steric environment of the metal center, thereby affecting the kinetics of the catalytic cycle. However, specific kinetic data, such as reaction orders, rate constants, and activation energies, for systems involving this compound are not available in the reviewed literature.
The drawing of analogies to enzymatic reactions for catalytic systems involving this specific diamine is also not a prominent theme in the existing body of scientific work. Such analogies typically require a detailed understanding of the reaction mechanism and the structure of the catalytic active site, which is currently lacking for this compound.
Advanced Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. By measuring the absorption of infrared radiation, it is possible to identify the functional groups present within the molecular structure.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. While a specific experimental spectrum for N,N',2-Trimethyl-1,3-propanediamine is not widely available in public databases, the expected characteristic absorption bands can be predicted based on its structure, which contains secondary and tertiary amine groups, as well as saturated aliphatic C-H bonds.
The key functional groups and their expected vibrational frequencies are:
N-H Stretch: The secondary amine (R₂N-H) group will exhibit a characteristic stretching vibration. This peak is typically of medium to weak intensity and appears in the region of 3300-3500 cm⁻¹.
C-H Stretch: The aliphatic C-H bonds in the methyl and methylene (B1212753) groups will show strong absorption bands in the 2850-2960 cm⁻¹ region.
N-H Bend: The bending vibration of the secondary amine group is expected to appear in the range of 1550-1650 cm⁻¹.
C-N Stretch: The stretching vibrations of the aliphatic amine C-N bonds are anticipated in the fingerprint region, typically between 1020 and 1250 cm⁻¹.
Table 1: Predicted FT-IR Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine (-NH) | 3300 - 3500 | Weak to Medium |
| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 2960 | Strong |
| N-H Bend | Secondary Amine (-NH) | 1550 - 1650 | Medium |
Electronic Spectroscopy
Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. This provides information on the electronic structure and can be used to characterize complexes.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes valence electrons from a ground state to a higher energy excited state. libretexts.org The types of electronic transitions possible depend on the orbitals involved, such as bonding (π, σ), non-bonding (n), and antibonding (π, σ) orbitals. tanta.edu.eg
This compound is a saturated aliphatic amine. It lacks chromophores like double or triple bonds, meaning it does not have π electrons. tanta.edu.eg The highest energy electrons are the non-bonding lone pairs (n-electrons) on the two nitrogen atoms. Therefore, the primary electronic transition possible is the promotion of a non-bonding electron to an anti-bonding sigma orbital (n → σ*). youtube.com
These n → σ* transitions in saturated amines typically require high energy and thus absorb light at short wavelengths, usually in the far or vacuum UV region (below 200 nm). libretexts.org This makes them often fall outside the range of standard laboratory UV-Vis spectrophotometers (200-800 nm).
Table 2: Predicted Electronic Transition for this compound
| Transition Type | Orbitals Involved | Expected Wavelength (λmax) | Region |
|---|
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This phenomenon is exhibited in the absorption bands of optically active compounds. wikipedia.org
The structure of this compound contains a chiral center at the second carbon atom (C2) of the propane (B168953) backbone, which is bonded to a hydrogen atom, a methyl group, and two different aminomethyl groups (-CH₂N(CH₃)₂ and -CH₂NHCH₃). Due to this chiral center, the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-N,N',2-Trimethyl-1,3-propanediamine and (S)-N,N',2-Trimethyl-1,3-propanediamine.
CD spectroscopy is an effective tool for the stereochemical analysis of such enantiomers. nih.gov The two enantiomers will interact differently with circularly polarized light:
One enantiomer will absorb left-circularly polarized light more than right-circularly polarized light at a specific wavelength, resulting in a positive CD signal (a positive Cotton effect).
The other enantiomer will produce a mirror-image spectrum, absorbing right-circularly polarized light more strongly and showing a negative CD signal at the same wavelength.
Therefore, CD spectroscopy can be used to determine the absolute configuration of a sample of this compound and to assess its enantiomeric purity. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C).
The structure of this compound has several distinct proton environments. The chemical shift (δ) of each proton signal is influenced by its local electronic environment, and the splitting pattern (multiplicity) is determined by the number of adjacent protons according to the n+1 rule. udel.eduubc.ca
Predicted ¹H NMR Assignments for this compound:
-N(CH₃)₂ Protons: The six protons of the two methyl groups on the tertiary nitrogen are chemically equivalent. They would appear as a single sharp singlet because there are no adjacent protons to cause splitting.
-NHCH₃ Protons: The three protons of the methyl group on the secondary nitrogen are also a distinct environment. This signal would be a doublet, as it is split by the single proton on the nitrogen (J-coupling).
-NH- Proton: The single proton on the secondary nitrogen would likely appear as a broad singlet. Its coupling to the adjacent methyl and methylene groups may be observed, but N-H protons often exchange, leading to peak broadening.
-CH(CH₃)- Proton: The single proton at the chiral center (C2) is adjacent to the two methylene groups and the methyl group. This would result in a complex multiplet.
-CH₂- Protons: The two methylene groups (-CH₂-) are diastereotopic due to the adjacent chiral center. This means the protons within each methylene group are not equivalent, and the two methylene groups are not equivalent to each other. They would likely appear as complex multiplets.
-CH(CH₃)- Protons: The three protons of the methyl group at the C2 position would appear as a doublet, split by the single proton on the same carbon.
Table 3: Predicted ¹H NMR Data for this compound
| Assignment | Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|---|
| N(CH₃)₂ | a | ~2.2 | Singlet | 6H |
| NHCH₃ | b | ~2.4 | Doublet | 3H |
| CH₂-N(CH₃)₂ | c | ~2.3 - 2.5 | Multiplet | 2H |
| CH₂-NHCH₃ | d | ~2.5 - 2.7 | Multiplet | 2H |
| CH(CH₃) | e | ~1.6 - 1.8 | Multiplet | 1H |
| CH(CH₃) | f | ~1.0 | Doublet | 3H |
Note: Predicted chemical shifts are estimates based on standard values for similar functional groups and may vary depending on the solvent and other experimental conditions.
¹³C NMR Spectroscopy for Carbon Skeleton and Functional Group Confirmation
¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the carbon framework of this compound. By analyzing the chemical shifts of the carbon atoms, it is possible to confirm the presence of all constituent carbon environments, including the methyl groups, the methylene groups of the propane backbone, and the methine group at the 2-position.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1 (CH₂) | 40-50 | Adjacent to a secondary amine, showing a characteristic shift. |
| C2 (CH) | 25-35 | Methine carbon with a methyl substituent. |
| C3 (CH₂) | 50-60 | Adjacent to a tertiary amine, experiencing stronger deshielding. |
| N-CH₃ (on N') | 40-50 | Methyl group on the tertiary amine. |
| N-CH₃ (on N) | 30-40 | Methyl group on the secondary amine. |
| 2-CH₃ | 15-25 | Methyl group at the 2-position of the propane chain. |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
Variable Temperature NMR Studies for Tautomerization and Dynamic Processes
Variable Temperature (VT) NMR spectroscopy is a powerful tool for investigating dynamic molecular processes such as conformational changes and tautomerism. In the context of this compound, VT-NMR could be employed to study the rate of nitrogen inversion and the rotation around the C-N bonds.
At low temperatures, the interconversion between different conformers may be slow on the NMR timescale, leading to the appearance of distinct signals for atoms that are equivalent at room temperature. As the temperature is increased, the rate of these dynamic processes increases, which can lead to the coalescence and eventual sharpening of these signals into a time-averaged single peak.
Currently, there are no specific variable temperature NMR studies published for this compound. However, such studies would be invaluable for determining the energy barriers associated with its conformational dynamics.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like amines. In the positive ion mode, this compound is expected to readily form a protonated molecule [M+H]⁺. The accurate mass measurement of this ion would allow for the confirmation of its elemental composition.
While specific ESI-MS data for this compound is not available, analysis of the structurally related N,N,N'-Trimethyl-1,3-propanediamine from the NIST database (though likely acquired via electron ionization) can provide insight into expected fragmentation pathways. nist.govnist.gov Fragmentation would likely occur at the C-C bonds of the propane backbone and through the loss of methyl groups.
Expected Key Ions in the ESI-MS Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 131.25 | [M+H]⁺ (Protonated Molecule) |
| 116.23 | [M]⁺ (Molecular Ion) |
| 101.21 | [M-CH₃]⁺ |
| 86.18 | [M-2CH₃]⁺ or cleavage of the propane chain |
| 72.15 | Further fragmentation |
Note: The molecular formula of this compound is C₇H₁₈N₂ with a molecular weight of 130.23 g/mol .
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) for Purity and Identity Confirmation
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) is a highly sensitive and selective method for the separation, identification, and quantification of components in a mixture. This technique would be ideal for assessing the purity of this compound and for identifying any potential impurities or degradation products.
The HPLC component separates the compounds based on their differential partitioning between a stationary phase and a mobile phase. The separated components then enter the mass spectrometer, which provides mass information for identification. A typical HPLC method for a basic amine like this would likely utilize a reversed-phase column with a mobile phase consisting of a mixture of water, acetonitrile (B52724), and an additive like formic acid or ammonium (B1175870) acetate (B1210297) to ensure good peak shape and ionization efficiency. While no specific HPLC/MS studies for this compound were found, the methodology is well-established for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-MS represents a primary method for its analysis. The gas chromatograph separates the components of a sample, which are then ionized and detected by the mass spectrometer.
GC-MS analysis would provide a retention time that is characteristic of the compound under specific chromatographic conditions, and a mass spectrum that serves as a molecular fingerprint. This allows for both qualitative identification and quantitative analysis. The NIST database contains GC-MS data for the related compound 1,3-propanediamine, illustrating the utility of this technique for the analysis of diamines. nist.gov
X-ray Diffraction Techniques
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
To date, no crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Obtaining a single crystal of suitable quality would be a prerequisite for such a study. For the related compound N,N,N',N'-Tetramethyl-1,3-diaminopropane, several crystal structures have been reported, indicating that substituted propanediamines can form crystals amenable to X-ray analysis. nih.gov
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method has been employed to elucidate the molecular and crystal structures of various complexes derived from propanediamine ligands, providing valuable insights into their three-dimensional architecture.
The crystal structure of a nickel(II) complex containing a tetradentate Schiff base ligand, formed from the condensation of pyrrole-2-carboxaldehyde and 1,3-diaminopropane (B46017), was found to be monomeric. researchgate.net The crystallographic data revealed a P2₁/c space group with specific unit cell dimensions. researchgate.net Similarly, the synthesis and structural characterization of a cobalt(III) complex with an asymmetric N₂O₂ tetradentate Schiff base ligand, derived from N,N-dimethyl-1,3-diaminopropane and o-vanillin, also relied on single-crystal X-ray diffraction to establish its dimeric nature, which is sustained by hydrogen bonds. researchgate.net
The data obtained from these diffraction studies are crucial for understanding the fundamental properties and potential applications of these compounds.
Table 1: Crystallographic Data for Selected Propanediamine-Derived Complexes
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
|---|---|---|---|---|---|---|---|---|---|---|
| [Ni(C₄H₃NCH=N–(CH₂)₃–N=CHC₄H₃N)] | C₁₅H₁₆N₄Ni | Monoclinic | P2₁/c | 7.989(7) | 17.406(14) | 9.193(5) | 90 | 100.39(6) | 90 | 4 |
Data sourced from multiple studies. researchgate.net
Elucidation of Coordination Geometry and Conformational Analysis
The coordination geometry around a central metal atom and the conformational analysis of the chelating ligands are critical aspects of understanding the behavior of coordination compounds. These features are often determined through single-crystal X-ray diffraction and spectroscopic methods.
In the case of the mononuclear copper(II) complex, CuHL, the copper(II) ion is four-coordinated. researchgate.net However, its geometry is not a perfect square-planar arrangement but is better described as a flattened tetrahedron. researchgate.net This distortion from ideal geometry can significantly influence the complex's reactivity and electronic properties.
Conformational analysis of the ligand itself is also revealing. For example, in the free ligand N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine, two different molecular conformations, labeled H₃L A and H₃L B, have been identified. nih.gov A comparison of their torsion angles highlights significant conformational differences. nih.gov For instance, the N–C–C–O torsion angles are -163.85(18)° and 55.2(2)° in one form, while in the other, these values are -68.4(5)° and 71.7(5)°. nih.gov
In a nickel(II) complex with a Schiff base derived from 1,3-diaminopropane, the coordination geometry around the nickel atom is a slightly distorted square planar arrangement. researchgate.net The six-membered ring formed by the metal, the two azomethine nitrogen atoms, and the three carbon atoms of the 1,3-diaminopropane backbone adopts a symmetric boat conformation. researchgate.net
The study of tripodal tetradentate imine ligands, such as tris(2-(propan-2-ylideneamino)ethyl)amine (imine₃tren), further illustrates the diversity of coordination geometries. A nickel(II) complex with this ligand, [(imine₃tren)NiBr]BPh₄, exhibits a distorted trigonal bipyramidal geometry. researchgate.net
Table 2: Selected Bond Lengths and Angles for a Zinc Complex with a Tripodal Imine Ligand
| Atoms | Bond Length (Å) / Angle (°) |
|---|---|
| Zn(1)–N(1) | 1.965(16) |
| Zn(1)–N(2) | 2.141(13) |
| N(1)–Zn(1)–N(2) | 86.8(6) |
| N(1)–Zn(1)–N(3) | 125.1(9) |
| N(2)–Zn(1)–N(4) | 83.1(6) |
Data for (imine₃tren)Zn(CH₂Cl₂)₂₂. researchgate.net
Analysis of Intermolecular Interactions in Crystal Lattices
In the crystal structures of N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine derivatives, hydrogen bonding is a dominant intermolecular force. nih.gov For instance, in the two different conformations of the free ligand, O–H···O intermolecular hydrogen bonds are the primary driving force for the supramolecular assembly. nih.gov In one form, these hydrogen bonds connect the molecules into infinite chains. nih.gov Similarly, in the mononuclear copper complex, CuHL, molecules are also linked into infinite chains via O–H···O hydrogen bonds. nih.gov
A detailed analysis of intermolecular interactions can be performed using techniques like Hirshfeld surface analysis. This method allows for the decomposition of the crystal structure into different types of intermolecular contacts and their relative contributions. In a study of diacetyl platinum(II) complexes, it was found that H···H intermolecular contacts made the largest contribution to the crystal packing, ranging from 34.9% to 57.0%. nih.gov This indicates that these weak interactions play a major role in the stability of the crystal lattice. nih.gov
Other significant intermolecular interactions observed in various crystal structures include C-H···O, N-H···Pt, and π-stacking interactions. nih.goved.ac.uk The strength and nature of these interactions can be further probed by computational methods such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses. nih.gov For example, NBO analysis has been used to quantify the second-order interaction energies of N-H···Pt interactions. nih.gov
The study of intermolecular interactions under high pressure can also provide insights into the stability of the crystal lattice. In the case of the organic radical TTTA, the application of pressure leads to a decrease in intermolecular separation along the π-stacking direction, which is associated with a suppression of its paramagnetic properties. ed.ac.uk
Electroanalytical Techniques
Cyclic Voltammetry and Spectroelectrochemical Studies of this compound Derivatives
Cyclic voltammetry is an electrochemical technique used to study the redox properties of chemical species. When coupled with spectroscopy (spectroelectrochemistry), it allows for the simultaneous investigation of changes in the electronic absorption spectrum of a compound as its oxidation state is varied.
The electrochemical behavior of Schiff base ligands and their metal complexes has been investigated using cyclic voltammetry. For instance, studies on N,N'-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine (H₃L) and its dinuclear and mononuclear copper(II) complexes have been conducted to understand their redox processes. researchgate.net
In a study of a copper(I) complex with the tripodal ligand tris(2-(propan-2-ylideneamino)ethyl)amine (imine₃tren), cyclic voltammetry revealed an irreversible oxidation to a copper(II) species. researchgate.net This indicates that the copper(I) complex is not stable upon oxidation under the experimental conditions.
Spectroelectrochemical studies provide more detailed information by correlating the electrochemical events with changes in the electronic structure. These studies are particularly valuable for characterizing the species generated at different potentials and for understanding the mechanism of electron transfer processes. While specific spectroelectrochemical data for this compound itself is not detailed in the provided context, the application of this technique to its derivatives and related compounds highlights its utility in characterizing their electronic and redox properties. nih.govresearchgate.net
Computational and Theoretical Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods are broadly categorized into semiempirical and ab initio methods, including Density Functional Theory (DFT).
Semiempirical Methods (e.g., PM5) for Structural Prediction
Semiempirical methods, such as PM5 (Parametric Method 5), offer a computationally less intensive approach for predicting molecular structures. These methods simplify the complex equations of quantum mechanics by incorporating experimental data and parameters. For a molecule like N,N',2-Trimethyl-1,3-propanediamine, a semiempirical method would be an efficient first step to predict its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. While faster than more rigorous methods, the accuracy of semiempirical predictions is dependent on the quality of the parameterization for the specific atoms involved. Currently, there are no published studies that have applied PM5 or similar semiempirical methods to predict the structure of this compound.
Density Functional Theory (DFT) for Spectroscopic Data Simulation and Structural Optimization
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is extensively used for optimizing molecular geometries and simulating spectroscopic data.
Furthermore, once the optimized geometry is obtained, DFT calculations can be used to simulate various spectroscopic data. For instance, the calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Similarly, the calculation of nuclear magnetic resonance (NMR) chemical shifts can provide valuable insights for experimental NMR studies. At present, specific DFT-simulated spectroscopic data for this compound has not been reported in the literature.
Quantum-Chemical Methods for Thermodynamic Property Predictions
Quantum-chemical methods, particularly DFT, are powerful tools for predicting the thermodynamic properties of molecules. By calculating the electronic energy and vibrational frequencies, one can derive key thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy of formation. These calculations are vital for understanding the stability of a compound and its behavior in chemical reactions. While databases like Cheméo list some physical properties, detailed quantum-chemical predictions of the thermodynamic parameters for this compound are not available.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques provide insights into the dynamic behavior of molecules and their reactive properties.
Conformational Analysis and Energy Landscapes
Due to the presence of multiple single bonds, this compound can exist in various conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. By systematically rotating the rotatable bonds and calculating the energy of each resulting conformer using methods like DFT, an energy landscape can be constructed. This landscape reveals the most stable (lowest energy) conformations and the energy barriers between them. Such an analysis is crucial for understanding the molecule's flexibility and how it might interact with other molecules. There are currently no published studies detailing the conformational analysis and energy landscape of this compound.
Prediction of Reaction Pathways and Selectivity
Computational methods can be employed to predict the pathways of chemical reactions involving this compound and to understand the selectivity of these reactions. This involves identifying the transition states of potential reaction steps and calculating the activation energies. By comparing the activation energies of different possible pathways, chemists can predict which products are most likely to form. For instance, the amine groups in this compound can act as nucleophiles. Computational studies could elucidate the factors that determine whether the primary or tertiary amine is more reactive in a given reaction. While the compound is known to be used in certain syntheses, for example in the preparation of the imaging agent N,N,N′-trimethyl-[2-hydroxy-3-methyl-5-[123I]iodobenzyl]-1,3-propanediamine (HIPDM), computational predictions of its reaction pathways and selectivity have not been documented.
Intermolecular Interactions and Crystal Packing Analysis
The study of intermolecular interactions is fundamental to understanding the solid-state properties of a chemical compound. Computational methods like Hirshfeld surface analysis provide a framework for visualizing and quantifying these non-covalent forces that dictate crystal packing.
Hirshfeld Surface Analysis for Understanding Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This method partitions crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the complete crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify key intermolecular contacts.
While specific Hirshfeld surface analysis data for this compound is not available in the reviewed literature, an analysis would likely reveal significant contributions from hydrogen-hydrogen (H⋯H) contacts due to the abundance of hydrogen atoms, and hydrogen bonds involving the nitrogen atoms (N-H⋯N or C-H⋯N). The table below illustrates typical contributions of various interactions found in the analysis of other amine-containing organic compounds, providing a model for what might be expected.
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | ~40-70% | Represents the most significant contribution for hydrogen-rich molecules, arising from van der Waals forces. nih.gov |
| N···H / H···N | ~10-20% | Indicates the presence of hydrogen bonds, which are crucial for defining the molecular assembly in the crystal. nih.gov |
| C···H / H···C | ~10-20% | Represents weaker C-H···C or C-H···π interactions that contribute to the stability of the crystal lattice. nih.gov |
Investigation of C-H···π Interactions in Supramolecular Networks
C-H···π interactions are a class of weak, non-covalent hydrogen bonds that occur between a "soft" acidic C-H bond and a "soft" basic π-electron system, such as an aromatic ring. These interactions play a critical role in the stabilization of supramolecular structures, influencing molecular conformation and crystal packing. rsc.orgresearchgate.net The self-assembly of molecules into larger, ordered structures like hydrogels can be driven by these forces. rsc.org
The molecular structure of this compound is entirely aliphatic, meaning it lacks any intrinsic aromatic π-systems. ontosight.ai Consequently, in a pure solid or liquid state of this compound, C-H···π interactions are not expected to be a feature of its intermolecular forces.
However, such interactions could become relevant if this compound were to be co-crystallized or form a complex with an aromatic molecule. In such a supramolecular network, the C-H bonds of the propane (B168953) backbone or the methyl groups of the diamine could act as donors to the π-system of the aromatic partner. bath.ac.uk The investigation of such potential interactions would require specific studies of multi-component systems involving this diamine.
Predictive Modeling for Chemical Properties (Non-Physical/Basic ID)
Computational tools can forecast the properties of a molecule based solely on its chemical structure, providing valuable insights before synthesis or biological testing is undertaken.
In Silico Prediction of Activity Spectra for Substances (PASS)
Prediction of Activity Spectra for Substances (PASS) is a web-based computational tool that predicts a wide range of biological activities for a given chemical structure. nih.govnih.gov The prediction is based on the structure-activity relationships derived from a large training set of over 250,000 known biologically active compounds, including drugs and lead compounds. genexplain.com For any given structure, PASS provides a list of potential biological activities, estimating the probability that the substance is active (Pa) or inactive (Pi) for each activity. scispace.com The system can predict thousands of activities, including pharmacotherapeutic effects, mechanisms of action, and specific toxicities. genexplain.comway2drug.com
The interpretation of the results is probabilistic:
Pa > 0.7 : High probability of exhibiting the activity. The compound is likely an analogue of a known substance for that activity. scispace.com
Applications in Materials Science and Supramolecular Chemistry
Building Blocks for Polymer Chemistry
Polymers can be synthesized using propanediamine derivatives, which become integral parts of the repeating units in the polymer backbone. For instance, polymers have been created through the reaction of 1,3-propanediamine derivatives with compounds like epichlorohydrin (B41342) and N-methylmethanamine. ontosight.ai In such polymerization processes, the amine functionalities of the diamine react with other monomers to form a stable polymer chain. ontosight.ai The inclusion of these diamine units provides specific functionalities, such as amine groups and ether linkages, which can be tailored to achieve desired material properties like enhanced adhesion, chemical resistance, and mechanical strength. ontosight.ai These characteristics make such polymers suitable for applications in adhesives, coatings, and composite materials. ontosight.ai
The amine groups present in N,N',2-Trimethyl-1,3-propanediamine can act as reactive sites for cross-linking polymer chains. This process creates an interconnected network, significantly enhancing the mechanical properties and stability of the material. mdpi.comresearchgate.net For example, in hydrogel systems, cross-linking agents with aldehyde groups can react with the amino groups of polymers like gelatin to form a more robust, three-dimensional structure. mdpi.comresearchgate.net This "dual-cross-linking" mechanism, involving both covalent bonds and physical interactions, can dramatically increase the load-bearing capacity of the material. mdpi.comresearchgate.net
Increasing the concentration of the cross-linker generally leads to a higher cross-linking density. mdpi.com This enhanced network structure can reduce the material's swelling capacity but improves its rigidity and mechanical strength. mdpi.comresearchgate.net Such morphological enhancements are crucial for applications in sorption, where a stable, porous structure is necessary. Amine-functionalized materials, including certain Metal-Organic Frameworks (MOFs), have demonstrated exceptional CO2 uptake and selectivity, which is attributed to the basicity of the tethered amine groups. researchgate.net The creation of a stable, functionalized porous network is key to their high loading and separation capabilities. researchgate.netespublisher.com
| Property | Observation in Cross-Linked Systems | Reference |
|---|---|---|
| Mechanism | Formation of covalent bonds between amine groups of the polymer and reactive groups (e.g., aldehydes) of the cross-linker. | mdpi.com |
| Compressive Stress | Can be significantly increased (e.g., five-fold) compared to non-cross-linked material. | mdpi.com |
| Swelling Capacity | Tends to decline as cross-linking concentration increases due to a more rigid network. | mdpi.comresearchgate.net |
| Morphology | Creates an interconnected network, enhancing rigidity and load-bearing capacity. | mdpi.comresearchgate.net |
Metal-Organic Frameworks (MOFs) and Coordination Polymers
In the construction of crystalline materials, this compound and related molecules can act as ligands or guest molecules that define the structure and function of Metal-Organic Frameworks (MOFs) and coordination polymers.
Metal-Organic Frameworks are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. espublisher.comnih.gov The choice of the organic linker is critical in determining the MOF's structure, pore size, and chemical properties. Diamines like this compound can be incorporated into MOF structures, where their nitrogen atoms coordinate with metal centers. core.ac.ukresearchgate.net Furthermore, these molecules can be introduced post-synthesis as guest molecules that reside within the pores of the framework, altering its electronic and magnetic properties. nih.govrsc.org
A significant application of incorporating electron-donating molecules into MOFs is the induction of charge transfer phenomena. In one study, small electron-donating guest molecules, specifically N,N,N′,N′-tetramethyl-1,3-propanediamine (TMPDA), were spontaneously entrapped within the nanopores of a flexible MOF that contained electron-accepting anthraquinone (B42736) groups. nih.govrsc.org
The confinement of the TMPDA molecules within the MOF's nanochannels facilitated a host-guest charge transfer that does not occur when the donor and acceptor molecules are simply mixed in a bulk solid state. nih.govrsc.org Single-crystal X-ray analysis revealed that the entrapped donor molecules arranged themselves in different ways: some formed infinite stacks with the acceptor groups, while others formed simple donor-acceptor pairs. nih.gov This "solid solution" state within the MOF's micropores significantly promoted the degree of electron transfer between the guest (donor) and the framework (acceptor). nih.govrsc.org The charge transfer was confirmed spectroscopically, and magnetic susceptibility measurements were used to estimate the radical densities on the organic species. nih.govrsc.org
| Parameter | Observation in MOF Host-Guest System | Reference |
|---|---|---|
| Guest Molecule (Donor) | N,N,N′,N′-tetramethyl-1,3-propanediamine (TMPDA) | nih.gov |
| Host Framework (Acceptor) | {Mn7(2,7-AQDC)6(2,6-AQDC)(DMA)6}∞ | nih.gov |
| Phenomenon | Nanopore-induced host-guest charge transfer. | nih.govrsc.org |
| Structural Finding | Formation of infinite Donor-Acceptor-Acceptor-Donor (D–A–A–D) stacks within the MOF pores. | nih.gov |
| Significance | The MOF's nanopores facilitate a degree of charge transfer not seen in bulk mixtures, creating a "solid solution" state. | nih.govrsc.org |
Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. The dimensionality of these polymers—whether they form 1D chains, 2D layers, or 3D frameworks—is highly dependent on the geometry of the ligands and the coordination preferences of the metal ion. core.ac.ukresearchgate.netrsc.org
Ligands like this compound can bridge metal centers, influencing the final architecture. For example, studies on the related ligand N,N'-diethyl-1,3-propanediamine have shown that it can be used to synthesize a range of coordination polymers with different transition metals such as Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). core.ac.ukresearchgate.net The resulting polymers were found to be insoluble in common organic solvents and exhibited thermal decomposition at around 250°C. core.ac.uk The use of different ancillary ligands in conjunction with the primary bridging ligand can also effectively tune the dimensionality, allowing for the selective synthesis of 1D, 2D, or 3D structures from the same metal and primary ligand precursors. rsc.org The structure of the propane-based linker itself is also key; for instance, a 4,4'-(propane-1,3-diyl)dipyridine ligand was used to construct a complex three-dimensional network with cadmium(II). nih.gov This demonstrates that the length and flexibility of the diamine linker are critical parameters for controlling the final supramolecular architecture.
| Polymer | Magnetic Moment (µeff, B.M.) | Geometry Indication | Reference |
|---|---|---|---|
| QEPD-Cu(II) | 2.10 | Distorted octahedral | core.ac.ukresearchgate.net |
| QEPD-Ni(II) | 2.85 | Octahedral | core.ac.ukresearchgate.net |
| QEPD-Co(II) | 4.50 | Octahedral | core.ac.ukresearchgate.net |
| QEPD-Mn(II) | 5.60 | Octahedral | core.ac.ukresearchgate.net |
| QEPD-Zn(II) | Diamagnetic | Octahedral | core.ac.ukresearchgate.net |
Responsive Material Systems
The quest for "smart" materials that can respond to external stimuli has led researchers to explore various chemical triggers. Carbon dioxide (CO2) is an increasingly popular choice due to its abundance, low cost, and non-toxic nature. Materials that can change their properties in the presence or absence of CO2 have a wide range of potential applications, from controlled drug delivery to environmentally friendly industrial processes.
Development of CO2-Switchable Microemulsions
While direct research on this compound in CO2-switchable microemulsions is not extensively documented in publicly available literature, the principle has been demonstrated with a closely related compound, N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA). This research provides a strong theoretical basis for the potential of this compound in similar applications.
The fundamental concept of a CO2-switchable system lies in the reversible reaction between CO2 and a tertiary amine. When CO2 is introduced into an aqueous solution containing a tertiary amine, it forms carbonic acid, which then protonates the amine. This protonation changes the amine's properties, such as its hydrophilicity. Bubbling an inert gas, like nitrogen or argon, through the solution removes the CO2, reversing the reaction and returning the amine to its original state.
In the context of microemulsions, researchers have successfully created CO2-switchable viscoelastic fluids using TMPDA and the anionic surfactant sodium dodecyl sulfate (B86663) (SDS). nih.govnih.gov In this system, the TMPDA is initially uncharged. When CO2 is bubbled through the mixture, the TMPDA becomes protonated, forming a dicationic species. This "pseudo-gemini" surfactant can then electrostatically interact with two SDS molecules, leading to the formation of worm-like micelles and a significant increase in the solution's viscosity. nih.govnih.gov The process is reversible; removing the CO2 by purging with nitrogen causes the system to revert to a low-viscosity solution. nih.gov This switchable behavior, which can be repeated for multiple cycles, is of great interest for applications requiring controllable fluid properties. nih.gov
Given the structural similarity and the presence of a tertiary amine group, it is highly probable that this compound could be employed in a similar fashion to create CO2-responsive microemulsions. The presence of a secondary amine in addition to the tertiary amine might introduce additional pH-responsiveness and complexity to the system, potentially allowing for more nuanced control over the material's properties.
Development of Advanced Materials with Specific Functions
The amine groups in this compound make it a suitable building block, or monomer, for the synthesis of polymers. nih.gov The development of functional polymers, which possess specific, tailored properties, is a major focus of modern materials science. These materials find use in a vast array of applications, including medicine, electronics, and catalysis. nih.gov
Polymers incorporating diamines are common, with polyamides being a well-known example. nih.gov The properties of these polymers can be finely tuned by selecting different diamine and diacid monomers. The incorporation of this compound into a polymer backbone could impart specific functionalities. For instance, the tertiary amine group could serve as a site for post-polymerization modification or as a catalytic center within the material.
Furthermore, the ability of diamines to act as cross-linking agents is crucial in the development of materials like hydrogels. For example, a related diamine, N,N,N',N'-tetramethyl-1,3-propanediamine, has been used to cross-link a hydrophilic, antimicrobial polycation to create a fast-swelling, antimicrobial superabsorber hydrogel. This demonstrates the potential for diamines to be integral in creating advanced materials with specific, desirable functions.
While specific research detailing the synthesis and functional properties of advanced materials derived directly from this compound is emerging, the foundational principles of polymer chemistry and the demonstrated utility of similar diamines strongly suggest its potential in this area. nih.gov Future research will likely focus on synthesizing novel polymers and supramolecular structures using this compound and characterizing their unique functional properties.
Analytical Methodologies Development and Validation for Research Purposes
Chromatographic Method Development
Chromatographic techniques are powerful for separating and quantifying components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for the analysis of aliphatic amines like N,N',2-Trimethyl-1,3-propanediamine.
High-Performance Liquid Chromatography (HPLC) Method Development
Due to the lack of a strong chromophore in this compound, direct UV detection is challenging. chromforum.orgsigmaaldrich.com Therefore, pre-column derivatization is typically required to attach a UV-absorbing or fluorescent tag to the amine groups, enhancing detection sensitivity and selectivity. sigmaaldrich.comsigmaaldrich.comthermofisher.com
Several derivatizing reagents are available for primary and secondary amines, including:
o-phthalaldehyde (OPA): Reacts with primary amines. thermofisher.com
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines. thermofisher.com
Dansyl chloride (DNS-Cl): Another common reagent for amines. thermofisher.commdpi.com
2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): Offers good selectivity in aqueous solutions with minimal by-products. sigmaaldrich.comsigmaaldrich.com
Diethyl 2-(ethoxymethylene)malonate (DEEMM): Used for derivatization to enable detection by a diode array detector (DAD). oiv.int
A typical HPLC method would involve a reversed-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.comsigmaaldrich.commdpi.comnih.govchromatographyonline.com Fluorescence detection often provides higher sensitivity and selectivity for the derivatized amines. mdpi.com
A potential starting point for method development could be based on methods developed for other aliphatic diamines. For instance, a method for simultaneous analysis of aliphatic and diamines used a C18 column with pre-column derivatization with DMQC-OSu. sigmaaldrich.comsigmaaldrich.com Another approach successfully used an automatic pre-column derivatization with OPA and FMOC-Cl for the determination of various aliphatic amines. thermofisher.com
Table 1: Example HPLC Method Parameters for Aliphatic Amine Analysis
| Parameter | Condition | Source |
| Column | C18 Reversed-Phase | sigmaaldrich.comsigmaaldrich.comnih.gov |
| Mobile Phase | Gradient of Acetonitrile and aqueous buffer | mdpi.comnih.govchromatographyonline.com |
| Derivatization Reagent | DMQC-OSu or OPA/FMOC-Cl | sigmaaldrich.comsigmaaldrich.comthermofisher.com |
| Detection | Fluorescence or Diode Array Detector (DAD) | mdpi.comoiv.int |
| Flow Rate | 0.8 - 1.0 mL/min | mdpi.com |
| Temperature | 35-40 °C | chromforum.orgmdpi.com |
Gas Chromatography (GC) Method Development
Gas chromatography is another viable technique for analyzing volatile amines like this compound. Direct injection of aqueous samples is possible, but can lead to system contamination. nih.gov Therefore, derivatization or a specific sample preparation technique like liquid-liquid extraction is often employed. nih.govnih.gov
For direct aqueous injection, a water-compatible column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase, is necessary. diva-portal.orgdiva-portal.org However, detection can be challenging with a flame ionization detector (FID) for some short-chain compounds. diva-portal.org A nitrogen-specific detector (NPD) can significantly enhance sensitivity for nitrogen-containing compounds like amines. cdc.gov
A common sample preparation approach involves acidification of the sample followed by extraction with a suitable solvent like methyl tert-butyl ether. nih.gov This helps to concentrate the analyte and remove interfering matrix components.
Table 2: Potential GC Method Parameters for this compound
| Parameter | Condition | Source |
| Column | Fused-silica capillary column (e.g., DB-5) | cdc.gov |
| Injector | Split/Splitless, with glass wool packing | youtube.com |
| Carrier Gas | Helium or Hydrogen | youtube.com |
| Oven Program | Temperature gradient (e.g., 60°C to 300°C) | cdc.gov |
| Detector | Nitrogen-Specific Detector (NPD) or Flame Ionization Detector (FID) | diva-portal.orgdiva-portal.orgcdc.gov |
| Sample Preparation | Liquid-liquid extraction or direct aqueous injection | nih.govnih.gov |
Method Validation Protocols for Chromatographic Techniques (Specificity, Linearity, LOQ, LOD, Accuracy, Precision, Robustness)
Once a chromatographic method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation parameters are defined by international guidelines such as those from the International Council for Harmonisation (ICH). nih.gov
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined range. oiv.intnih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govdiva-portal.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govdiva-portal.org
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and analyzed. nih.govnih.gov Recoveries between 93% and 98% are considered satisfactory for many applications. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov An RSD of less than 5% is often acceptable. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Spectrophotometric Method Development
Spectrophotometric methods can offer a simpler and more rapid alternative to chromatography for the quantification of aliphatic amines. researchgate.net These methods are typically based on a color-forming reaction.
One such method involves the reaction of the aliphatic amine with acetone (B3395972) to form a Schiff base, which then complexes with sodium nitroprusside to produce a violet-colored solution. researchgate.net The absorbance of this solution can be measured at a specific wavelength (e.g., 550 nm) and is proportional to the concentration of the amine. researchgate.net Another approach uses m-dinitrobenzene as a reagent, with the resulting complex having a maximum absorbance between 458 and 570 nm. researchgate.net Near-infrared (NIR) spectrophotometry has also been explored for the determination of primary and secondary aliphatic amines. acs.org
The development of a spectrophotometric method would involve optimizing parameters such as pH, reaction time, and reagent concentration to achieve maximum color development and stability. researchgate.net
Titration Techniques for this compound and its Derivatives
Titration is a classic analytical technique that can be used for the quantification of amines. For a diamine like this compound, a titration with a strong acid will yield a titration curve with two equivalence points, corresponding to the protonation of the two amine groups. mnstate.edu
The titration can be performed in both aqueous and non-aqueous media. In aqueous solutions, a strong acid like hydrochloric acid (HCl) is used as the titrant. mnstate.edusciencemadness.org The endpoint can be determined using a pH electrode (potentiometric titration) or a suitable color indicator. mnstate.edusciencemadness.org
Nonaqueous titrations can enhance the basic properties of weak amines, leading to sharper endpoints. mt.com A common system involves using perchloric acid in glacial acetic acid as the titrant. sciencemadness.orgmt.com
The molar mass of the diamine can be determined from the volume of titrant required to reach the equivalence point and the known mass of the sample. mnstate.edu
Quality by Design (QbD) Principles in Analytical Method Development
Quality by Design (QbD) is a systematic approach to development that emphasizes understanding and control based on sound science and quality risk management. americanpharmaceuticalreview.comresearchgate.netresearchgate.netetflin.com When applied to analytical methods (Analytical QbD or AQbD), the goal is to develop a robust and well-understood method that consistently delivers its intended performance. americanpharmaceuticalreview.com
The AQbD process involves several key steps:
Define the Analytical Target Profile (ATP): This defines the requirements for the method, including the analyte, the type of analysis, and the required performance characteristics (e.g., accuracy, precision). researchgate.netetflin.com
Risk Assessment: Identify potential variables in the method that could impact its performance. researchgate.net This could include instrument parameters, sample preparation steps, and reagent quality.
Method Optimization using Design of Experiments (DoE): Systematically vary the critical method parameters to understand their effects and interactions. This allows for the identification of a Method Operable Design Region (MODR), which is the multidimensional space of method parameters where the method is known to perform robustly. americanpharmaceuticalreview.com
Establish a Control Strategy: Define the routine operating conditions and system suitability tests to ensure the method remains in a state of control throughout its lifecycle.
Continuous Improvement: The method's performance is monitored over time, and adjustments are made as necessary to ensure it remains fit for purpose. researchgate.net
By applying QbD principles to the development of analytical methods for this compound, a more robust, reliable, and flexible analytical procedure can be established. americanpharmaceuticalreview.com
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for N,N',2-Trimethyl-1,3-propanediamine Isomers and Analogs
The synthesis of structurally diverse isomers and analogs of this compound is a burgeoning field of research. The development of new synthetic routes is crucial for accessing a wider range of molecular architectures, which in turn can lead to the discovery of novel properties and applications.
Future research is expected to focus on the development of stereoselective synthetic methods to obtain chiral isomers of this compound. The synthesis of chiral 1,3-diamines from readily available starting materials like cis-2-benzamidocyclohexanecarboxylic acid has been demonstrated, and similar strategies could be adapted. nih.gov Such methods are vital for applications in asymmetric catalysis, where the chirality of the ligand can dictate the stereochemical outcome of a reaction. One promising approach involves the use of sequential palladium and rhodium catalysis to create polyfunctionalized diamines in an enantioenriched form. nih.gov
Furthermore, the exploration of one-pot synthesis and continuous-flow processes is an emerging trend. For instance, a continuous method for preparing N,N-dimethyl-1,3-propanediamine has been developed, which offers advantages such as simple processing, stable quality, and reduced energy consumption. google.com Adapting such methodologies for the synthesis of this compound and its analogs could provide more efficient and scalable production routes.
The synthesis of analogs with varied substitution patterns on the diamine backbone is another key research direction. This includes the introduction of different alkyl or aryl groups on the nitrogen atoms or the carbon backbone. These modifications can fine-tune the steric and electronic properties of the molecule, which is critical for its function as a ligand in catalytic systems or as a building block in materials science. rsc.org
Design of Advanced Catalytic Systems based on this compound Ligands
The unique structural features of this compound, particularly its combination of steric bulk and coordinating amine groups, make it an attractive ligand for the development of advanced catalytic systems. The presence of both secondary and tertiary amine groups offers distinct reactivity and steric properties.
Diamine ligands have proven to be highly effective in a variety of metal-catalyzed reactions, particularly copper-catalyzed cross-coupling reactions. researchgate.net The substitution on the nitrogen atoms, as seen in N,N'-dimethyl-substituted ligands, generally leads to higher reaction rates and prevents undesirable side reactions. researchgate.net Future research will likely explore the use of this compound and its derivatives in a broader range of catalytic transformations.
A key area of investigation will be the development of catalysts for asymmetric synthesis. Chiral 1,3-diamines have been successfully employed as ligands in copper-catalyzed asymmetric Henry reactions, achieving excellent yields and enantioselectivities. nih.gov The enantioselectivity can be controlled by the substituents on the amino groups, highlighting the importance of ligand design. nih.gov The development of biomimetic catalysts using chiral diamines is another promising avenue, with the potential for green and highly selective transformations. researchgate.net
Furthermore, research is being directed towards understanding the role of the ligand in the catalytic cycle. For example, in copper-catalyzed reactions, diamine ligands can prevent the aggregation of nucleophiles and allow for milder reaction conditions. chemrxiv.org The use of this compound as a ligand in ruthenium-based catalysts for the racemization of aromatic alcohols has also been reported, showcasing its versatility.
| Catalyst System | Reaction Type | Key Findings |
| Copper(II) with chiral 1,3-diamine ligands | Asymmetric Henry Reaction | High yields (up to 98%) and enantioselectivities (up to 91% ee) were achieved. nih.gov |
| Ruthenium with N,N,N'-Trimethyl-1,3-propanediamine | Racemization of aromatic alcohols | Facilitates complete racemization under mild conditions. |
| Palladium and Rhodium with chiral diamine precursors | Asymmetric allylic amination and aziridination | Sequential catalysis provides access to complex polyamine architectures. nih.gov |
Computational Design and Prediction of this compound Derived Materials
Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for the rational design and prediction of the properties of new materials. researchgate.netunibas.it These methods allow for the in-silico investigation of molecular structures, electronic properties, and reaction mechanisms, thereby guiding experimental efforts.
Future research will increasingly rely on DFT calculations to explore the coordination chemistry of this compound with various metal ions. nih.govnih.gov These studies can predict the optimized geometries of the resulting metal complexes and provide insights into the nature of the metal-ligand bonding. researchgate.netnih.gov For instance, DFT has been used to study the structural and bonding properties of complexes formed from the chelation of first-row transition metals by related triazol-5-one derivatives. nih.gov
Computational modeling can also be used to understand and predict the catalytic activity of metal complexes containing this compound as a ligand. By calculating the energies of transition states and intermediates, researchers can elucidate reaction mechanisms and identify the factors that control selectivity. researchgate.netresearchgate.net This knowledge is crucial for the design of more efficient and selective catalysts.
Furthermore, computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new materials with desired properties. By predicting properties such as electronic band gaps, charge transport characteristics, and mechanical stability, researchers can identify promising candidates for applications in electronics, optoelectronics, and other areas of materials science. mdpi.com
Integration of this compound in Multifunctional Supramolecular Architectures
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach for the bottom-up construction of complex and functional materials. researchgate.net The amine groups of this compound can participate in hydrogen bonding and other non-covalent interactions, making it a valuable building block for the creation of supramolecular architectures. nih.gov
An emerging trend is the use of functionalized building blocks to create multifunctional materials where different properties are combined within a single system. researchgate.netmdpi.com Future research will explore the incorporation of this compound into such architectures to impart specific functionalities. For example, by attaching photoactive or electroactive moieties to the diamine backbone, it may be possible to create materials for applications in sensing, light-harvesting, or molecular electronics.
The self-assembly of these functionalized diamines into well-defined nanostructures, such as nanotubes, nanofibers, or vesicles, is another area of active investigation. The structure and properties of these assemblies can be controlled by tuning the non-covalent interactions through changes in solvent, temperature, or pH.
Moreover, the integration of this compound into metal-organic frameworks (MOFs) and coordination polymers is a promising avenue for creating porous materials with applications in gas storage, separation, and catalysis. The diamine can act as a linker or a template in the formation of these frameworks, and its structure can influence the pore size and functionality of the resulting material.
Development of High-Throughput Screening Methodologies for this compound Derivatives
High-throughput screening (HTS) is a powerful strategy for accelerating the discovery and optimization of new catalysts and materials. numberanalytics.com The development of efficient HTS methodologies for libraries of this compound derivatives is a critical step towards unlocking their full potential.
Future research will focus on creating diverse libraries of this compound analogs with systematic variations in their molecular structure. rsc.org These libraries can then be screened in parallel to identify "hits" with desired properties, such as high catalytic activity or specific binding affinities. nih.gov
A variety of analytical techniques are being adapted for HTS applications in catalysis. These include fluorescence-based assays, mass spectrometry, and infrared thermography, which allow for the rapid and sensitive detection of reaction products. chemrxiv.orgmpg.de The development of new screening assays that are specifically tailored to reactions catalyzed by complexes of this compound will be a key area of focus.
Furthermore, the integration of robotic automation and data analysis software is essential for managing the large datasets generated in HTS campaigns. chemrxiv.org Machine learning algorithms can be employed to identify structure-activity relationships from the screening data, which can then be used to guide the design of next-generation ligands and catalysts. numberanalytics.com The development of screening libraries in academia and industry is crucial for this data-driven approach to materials discovery. nih.govbu.edu
| HTS Technique | Application in Catalysis | Advantages |
| Fluorescence-based assays | Monitoring reaction progress | High sensitivity and potential for on/off signaling. researchgate.net |
| Mass Spectrometry | Investigation of reaction selectivity and yield | Provides detailed molecular information. mpg.de |
| Infrared Thermography | Measuring reaction rates of exothermic reactions | Rapid and non-invasive. mpg.de |
| Robotic Liquid Handling | Preparation of large catalyst arrays | Increased throughput and reproducibility. numberanalytics.com |
Q & A
Q. What are the pitfalls in synthesizing Schiff base complexes with this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
